molecular formula C20H16N4O2S B2766633 (Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 372508-52-6

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2766633
CAS RN: 372508-52-6
M. Wt: 376.43
InChI Key: NJHWGVUDIQDQAE-WJDWOHSUSA-N
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Description

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile, also known as DMTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Chemistry and Biochemistry

(Z)-3-((2,4-Dimethylphenyl)amino)-2-(4-(3-Nitrophenyl)thiazol-2-yl)acrylonitrile, a compound with a complex structure involving thiazole and acrylonitrile units, may not have direct studies focusing on its specific applications. However, understanding its related chemical groups can offer insights into potential applications. Acrylamide, for instance, is extensively studied for its diverse applications, from industrial processes to potential toxicological impacts in foods. The synthesis and applications of acrylamide derivatives in soil conditioning, wastewater treatment, and even in food processing highlight the broad utility of compounds with similar reactive moieties (Friedman, 2003).

Industrial and Environmental Applications

Acrylamide's role in polymerization, leading to polyacrylamide production, indicates potential applications of similar compounds in industrial and environmental sectors. Polyacrylamides are used extensively in water treatment, suggesting that compounds like (Z)-3-((2,4-Dimethylphenyl)amino)-2-(4-(3-Nitrophenyl)thiazol-2-yl)acrylonitrile could have applications in enhancing the efficiency of these processes due to their structural and chemical characteristics. The environmental distribution and health implications of acrylamide and its precursors underline the importance of understanding and mitigating potential toxicological risks associated with these compounds (Taeymans et al., 2004).

Synthesis and Material Science

In the realm of synthesis and material science, the development of methods for preparing compounds with benzotriazole and chromone structures showcases the adaptability and significance of chemical synthesis in creating materials with specific properties. Such methodologies can be instrumental in designing new materials with desired functionalities for applications ranging from metal passivation to pharmaceuticals (Gu et al., 2009).

Pharmaceuticals and Biomedical Applications

Compounds similar to (Z)-3-((2,4-Dimethylphenyl)amino)-2-(4-(3-Nitrophenyl)thiazol-2-yl)acrylonitrile, particularly those with nitro and amino groups, find extensive research interest in pharmaceuticals and biomedical applications. The investigation into imidazole derivatives, for example, reveals a rich avenue for exploring antitumor activities, suggesting potential research directions into similar compounds for therapeutic applications (Iradyan et al., 2009).

properties

IUPAC Name

(Z)-3-(2,4-dimethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-6-7-18(14(2)8-13)22-11-16(10-21)20-23-19(12-27-20)15-4-3-5-17(9-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHWGVUDIQDQAE-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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